molecular formula C9H7NO2 B119117 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile CAS No. 1008-92-0

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B119117
CAS No.: 1008-92-0
M. Wt: 161.16 g/mol
InChI Key: DNLJHDDOVWQQEW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a member of the benzodioxine family, characterized by a dioxine ring fused to a benzene ring.

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their function. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as caspases and mitogen-activated protein kinases, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can activate certain enzymes, such as protein kinases, leading to phosphorylation of target proteins and subsequent changes in cellular functions. The binding interactions of this compound with biomolecules are often mediated by its unique structural features, allowing it to fit into specific binding pockets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under ambient conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes apparent. Animal studies have also highlighted the importance of dosage optimization to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The interaction of this compound with metabolic enzymes can also affect the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. The targeting of this compound to these organelles is facilitated by targeting signals and post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-2,3-dihydro-1,4-benzodioxine
  • 2-Cyano-1,4-benzodioxane
  • 1,4-Benzodioxane-2-carboxylic acid

Uniqueness

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is unique due to its specific structural features, such as the presence of both a dioxine ring and a nitrile group. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLJHDDOVWQQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370982
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-92-0
Record name 2,3-Dihydro-1,4-benzodioxin-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.45 g (15.5 mmol) of 2-chloroacrylonitrile and 6 g (43.5 mmol) of dry potassium carbonate are added in succession to 6.6 g (60 mmol) of catechol dissolved in 80 ml of anhydrous acetone. The operation is repeated 4 times within one hour; the mixture is then heated to boiling. After 18 hours at reflux under argon, the reaction mixture is cooled and then filtered over Celite. After evaporation of the solvent, the residue is taken up in a water/ethyl acetate mixture (50:50) and then the aqueous phase is extracted with ethyl acetate. The organic phase, dried over magnesium sulphate and then filtered, is evaporated under reduced pressure. The title nitrile is obtained pure in the form of a white solid after purification on a silica column (eluant: AcOEt/PE 30/70).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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